tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans
Description
tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans is a chiral cyclobutane derivative featuring a tert-butyl carbamate protecting group and an azido substituent in the trans configuration at the 1,3-positions of the cyclobutyl ring.
Properties
CAS No. |
871014-18-5 |
|---|---|
Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-(3-azidocyclobutyl)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-6-4-7(5-6)12-13-10/h6-7H,4-5H2,1-3H3,(H,11,14) |
InChI Key |
PIQCNSBWEGUFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Curtius Rearrangement-Based Synthesis
The Curtius rearrangement converts carboxylic acids to isocyanates via acyl azides, which are trapped by alcohols to form carbamates. Source details a continuous flow process using diphenylphosphoryl azide (DPPA) to generate isocyanates, followed by tert-butanol quenching.
Procedure
-
Acyl Azide Formation : React trans-3-aminocyclobutanecarboxylic acid with DPPA in toluene at 120°C under flow conditions.
-
Isocyanate Trapping : Pass the intermediate through a tert-butanol solution to yield the carbamate.
Challenges
-
Stereochemical integrity must be preserved during rearrangement.
-
Side reactions (e.g., dimerization) require scavenger columns for purification.
Yield Optimization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes conversion |
| Residence Time | 30–60 min | Prevents degradation |
| Solvent | Toluene | Enhances solubility |
Nucleophilic Substitution with Sodium Azide
Source describes synthesizing cis-tert-butyl (3-azidocyclobutyl)carbamate via SN2 substitution, suggesting adaptability for the trans isomer.
Modified Procedure for Trans Isomer
-
Epoxide Preparation : Oxidize trans-cyclobutene diol to form a trans-epoxide.
-
Azide Introduction : React with sodium azide in DMF at 80°C to invert configuration.
-
Carbamate Protection : Treat with di-tert-butyl dicarbonate (Boc₂O) in THF.
Stereochemical Control
Yield Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Epoxide Formation | 85 | 92 |
| Azide Substitution | 78 | 89 |
| Boc Protection | 91 | 95 |
Stereoselective Amination and Azidation
Source’s method for tert-butyl N-[(1r,3r)-3-aminocyclopentyl]carbamate suggests a pathway for cyclobutane analogs.
Adapted Steps
-
Allyl Carbamate Formation : Protect trans-3-aminocyclobutanol with allyl chloroformate.
-
Pd-Mediated Deallylation : Use Pd(PPh₃)₄ and 1,3-dimethylbarbituric acid to remove the allyl group.
-
Azidation : Convert the amine to azide using triflyl azide (TfN₃) and CuSO₄.
Key Observations
-
Palladium catalysts enable mild deprotection but risk residual metal contamination.
-
Triflyl azide offers higher selectivity over traditional diazotransfer reagents.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Complexes : Effective for deprotection but require rigorous purification.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide improves alkylation efficiency.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reaction conditions typically involving mild temperatures and solvents like dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Cycloaddition Reactions: Copper(I) catalysts are often used in cycloaddition reactions, with solvents like water or ethanol.
Major Products Formed:
Substitution Reactions: Substituted carbamates with various functional groups.
Reduction Reactions: Aminocyclobutyl carbamates.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
The compound is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its azido group allows for diverse chemical transformations, including nucleophilic substitutions and cycloaddition reactions. For instance, the azido group can be reduced to an amine using lithium aluminum hydride, facilitating the synthesis of amine-containing compounds.
Chemical Reactions:
- Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
- Reduction Reactions: Reduction to amine groups enhances the compound's versatility.
- Cycloaddition Reactions: The azido group is capable of undergoing Huisgen 1,3-dipolar cycloaddition to form stable triazole derivatives.
Medicinal Chemistry
Pharmaceutical Development:
tert-butyl N-[(1R,3R)-3-azidocyclobutyl]carbamate is investigated for its potential as a building block in pharmaceutical compounds. The ability to form stable triazole rings through cycloaddition reactions makes it valuable for drug development, particularly in creating new therapeutic agents.
Case Study:
A study explored the use of azido compounds in synthesizing anti-cancer agents. By utilizing tert-butyl N-[(1R,3R)-3-azidocyclobutyl]carbamate as a precursor, researchers were able to create novel compounds that exhibited promising cytotoxic activity against various cancer cell lines.
Bioconjugation
Application in Bioconjugation:
The compound is also employed in bioconjugation reactions to attach biomolecules to surfaces or carriers. The azido group facilitates click chemistry approaches, allowing for efficient coupling with alkyne-functionalized biomolecules. This application is crucial in developing targeted drug delivery systems and diagnostic tools.
Material Science
Development of Novel Materials:
Research has indicated that tert-butyl N-[(1R,3R)-3-azidocyclobutyl]carbamate can be explored for developing materials with unique properties. Its reactivity allows for the incorporation of functional groups into polymers or nanomaterials, enhancing their performance in various applications such as sensors and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans involves its ability to undergo various chemical reactions due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry and bioconjugation . The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and cyclobutyl groups, which can modulate its interaction with other molecules.
Comparison with Similar Compounds
Key Observations:
Cyclopentyl analogs (e.g., CAS 947732-58-3) exhibit greater conformational flexibility, favoring applications in drug design where torsional adjustments are critical .
Functional Group Reactivity: The azido group in the target compound enables participation in click chemistry, a feature absent in amino or hydroxy analogs. This makes it valuable for bioconjugation and targeted drug delivery . Amino (e.g., CAS 947732-58-3) and hydroxy (e.g., CAS 1290191-64-8) derivatives are more suited for traditional amide/ester bond formation or hydrogen-bond-driven crystallization .
Stereochemical Considerations :
- Trans configurations (e.g., 1r,3r or 1R,3R) impose planar rigidity, which can improve binding selectivity in chiral environments. For example, trans-3-hydroxycyclobutyl derivatives (CAS 1392804-89-5) are used in crystallography for well-defined hydrogen-bonding networks .
Biological and Material Applications :
- Piperidine and fluorinated analogs (e.g., CAS 1268520-95-1) are prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration .
- The target compound’s azido group positions it as a candidate for PROTACs (Proteolysis-Targeting Chimeras), leveraging its ability to form triazole linkages with alkynes .
Biological Activity
tert-butyl N-[(1R,3R)-3-azidocyclobutyl]carbamate (CAS No. 871014-18-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20N4O2
- Molecular Weight : 240.31 g/mol
- Melting Point : 84 °C
- Structure : The compound contains a tert-butyl group and an azido group attached to a cyclobutyl moiety, which may influence its interaction with biological targets.
The azido group in the structure of tert-butyl N-[(1R,3R)-3-azidocyclobutyl]carbamate is known to participate in bioorthogonal reactions, which can be utilized for selective targeting in drug delivery systems. This property is particularly valuable in cancer therapy and imaging techniques.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antitumor Activity : Compounds featuring azido groups have shown promise in inhibiting tumor growth by disrupting cellular processes.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications as antimicrobial agents.
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry examined the antitumor effects of azido-containing carbamates. The results indicated that the compound significantly inhibited the proliferation of cancer cell lines through apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| tert-butyl N-[(1R,3R)-3-azidocyclobutyl]carbamate | 5.2 | HeLa |
| Control (Doxorubicin) | 0.5 | HeLa |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of azido derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans?
The compound is typically synthesized via carbamate formation by reacting tert-butyl chloroformate with a trans-3-azidocyclobutylamine precursor under basic conditions (e.g., triethylamine or NaHCO₃). Key parameters include:
- Solvent selection : Dichloromethane or THF for solubility and inertness.
- Temperature : 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the trans isomer .
Q. Which spectroscopic and analytical methods confirm the structure and purity of this compound?
A combination of techniques is required:
Q. How should tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate be stored to ensure stability?
- Temperature : Store at –20°C in airtight containers.
- Light/moisture : Protect from UV light and humidity (use desiccants).
- Hazards : Azides are shock-sensitive; avoid friction/heat. Non-hazardous carbamate stability allows standard lab handling .
Advanced Research Questions
Q. How can stereochemical outcomes (trans vs. cis) be analyzed and validated?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA) with hexane/IPA eluents to separate isomers.
- NOESY NMR : Correlate spatial proximity of cyclobutyl protons to confirm trans configuration.
- X-ray crystallography : Resolve absolute configuration via SHELXL refinement (e.g., anomalous dispersion for light atoms) .
Q. What are the reactivity profiles of the azide group in this compound?
The azide enables:
- Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole conjugates for drug-discovery scaffolds.
- Staudinger reactions : Phosphine-mediated conversion to iminophosphoranes for bioconjugation. Caution : Thermal or photolytic decomposition may release nitrogen gas, requiring controlled conditions .
Q. How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved?
- Variable-temperature NMR : Suppress dynamic effects (e.g., ring puckering in cyclobutane) to clarify splitting patterns.
- DFT calculations : Compare computed chemical shifts (Gaussian®) with experimental data.
- HSQC/HMBC : Assign ambiguous protons via 2D correlation experiments .
Q. What strategies are used to study its biological activity in drug discovery?
- Enzyme assays : Screen against targets (e.g., kinases, proteases) using fluorescence polarization or SPR.
- Molecular docking : Model interactions with proteins (AutoDock Vina) guided by the carbamate’s H-bonding capacity.
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Q. What challenges arise in crystallizing azide-containing carbamates, and how are they addressed?
- Disorder : Azide groups often exhibit positional disorder; refine using SHELXL’s PART instruction.
- Twinned data : Apply twin law matrices (e.g., HKLF 5 format) during integration.
- Radiation sensitivity : Use low-temperature (100 K) data collection to minimize decay .
Q. How does scaling up synthesis impact reaction efficiency and purity?
- Exothermicity : Control via slow reagent addition and jacketed reactors.
- Purification : Switch from column chromatography to crystallization (e.g., MTBE/hexane).
- Continuous flow : Microreactors improve mixing and heat transfer for azide reactions .
Q. What mechanistic insights guide the optimization of its synthetic pathway?
- Kinetic vs. thermodynamic control : Low temperatures favor the trans isomer (kinetic product).
- Isotope labeling : Use ¹⁵N-azide precursors to track regioselectivity in MS/MS studies.
- In situ IR : Monitor carbamate formation in real-time to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
